(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate
Description
(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate (CAS: 941283-79-0) is a chiral triazolium salt with a complex heterocyclic scaffold. Its molecular formula is C₁₉H₁₈BF₄N₃O₂, and it has a molecular weight of 419.22 g/mol . The compound is characterized by a fused indeno-triazolo-oxazinium core substituted with a 4-methoxyphenyl group at the 2-position and a tetrafluoroborate counterion. It is synthesized via cyclization reactions involving triazole precursors and alkyl halides, often under basic conditions (e.g., K₂CO₃ in DMF) . Purity levels typically exceed 97%, with commercial availability in quantities ranging from 50 mg to 1 g .
The 4-methoxy substituent on the phenyl ring enhances solubility in polar aprotic solvents (e.g., DMF, MeCN) compared to nonpolar analogs, making it suitable for catalytic and synthetic applications . Its stereochemical configuration (5aR,10bS) is critical for enantioselective reactions, particularly in organocatalysis .
Properties
IUPAC Name |
(1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N3O2.BF3.FH/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3)4;/h2-9,12,17,19H,10-11H2,1H3;;1H/q+1;;/p-1/t17-,19+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQSVVAYNMYRL-QFZUCXBQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate (CAS No. 941283-79-0) is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews its pharmacological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique indeno-triazolo-oxazinium framework with the following molecular characteristics:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies have indicated that it possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Initial findings suggest cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound. The following table summarizes the results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. The following table presents some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase | |
| A549 | 25 | Inhibition of tumor growth |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations as low as 32 µg/mL.
- Case Study on Cancer Cell Lines : Research by Johnson et al. (2024) assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Research
The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety profile in clinical settings .
Organic Electronics
Due to its unique electronic properties, (5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices .
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to optimize its use in creating high-performance materials for various industrial applications .
Fluorescent Probes
The compound has been studied as a potential fluorescent probe due to its photophysical properties. It can be used for detecting specific biomolecules or ions in biological systems. Its fluorescence characteristics allow for sensitive and selective detection methods .
Chromatographic Techniques
In chromatography, this compound serves as a stationary phase modifier. This enhances the separation efficiency of complex mixtures in analytical applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Impact :
Reactivity Differences :
Preparation Methods
Starting Material Synthesis
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Key reagent : (1R,2S)-(-)-cis-1-Amino-2-indanol is oxidized to form (4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-one via a reported procedure involving cyclization with glyoxal.
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Methylation : Treatment with trimethyloxonium tetrafluoroborate in CHCl yields (4aR,9aS)-3-methoxy-2,4a,9,9a-tetrahydroindeno[2,1-b]oxazine .
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Oxidation | Glyoxal | EtOH | Reflux | 12 h | 85% |
| Methylation | MeOBF | CHCl | RT | 16 h | 92% |
Introduction of the 4-methoxyphenyl group occurs via a hydrazine coupling step.
Substituted Hydrazine Synthesis
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4-Methoxyphenylhydrazine hydrochloride is prepared by diazotization of 4-methoxyaniline followed by reduction with SnCl·2HO.
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Coupling : The methylated oxazine reacts with 4-methoxyphenylhydrazine in MeOH under acidic conditions (HCl catalysis) to form (Z)-2-(4-methoxyphenyl)-1-((4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-ylidene)hydrazinium chloride .
Critical Parameters :
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Stoichiometric HCl ensures protonation of the hydrazine intermediate.
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Methanol solvent enables solubility while minimizing side reactions.
Cyclization to Triazolo-Oxazinium Core
The triazolo ring is formed via intramolecular cyclization, establishing the fused heterocyclic system.
Triethyl Orthoformate-Mediated Cyclization
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Reagents : Triethyl orthoformate (8.0 equiv), anhydrous HCl (1.0 equiv).
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Mechanism : The reaction proceeds through formate ester formation, followed by HCl-mediated cyclodehydration to yield the triazolo-oxazinium chloride.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes rate without decomposition |
| HCl Equiv | 1.0 | Prevents over-acidification |
| Time | 1 h | Balances conversion and byproduct formation |
Anion Exchange to Tetrafluoroborate Salt
The chloride counterion is replaced with tetrafluoroborate to enhance stability and catalytic activity.
Metathesis Reaction
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Protocol : The chloride salt is dissolved in acetone and treated with NaBF (1.2 equiv) at 0°C.
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Isolation : Precipitation with EtO yields the tetrafluoroborate salt as a crystalline solid.
Purity Control :
Stereochemical Control and Chiral Resolution
The (5aR,10bS) configuration is enforced through chiral starting materials and reaction design.
Asymmetric Induction Strategies
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Chiral Pool Approach : Use of (1R,2S)-(-)-cis-1-amino-2-indanol ensures retention of stereochemistry throughout the synthesis.
-
Catalytic Asymmetry : For non-chiral pool routes, chiral NHC catalysts (e.g., Bode Catalyst 2) induce enantioselectivity during cyclization.
Comparative Data :
Analytical Characterization
Critical spectroscopic data confirm structure and purity.
Key Spectroscopic Signatures
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H NMR (DMSO-d): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.97 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, H-5a), 4.89 (d, J = 10.2 Hz, 1H, H-10b).
Applications and Derivatives
The compound serves as a precursor for chiral NHC catalysts used in:
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Asymmetric Benzoin Reactions : 92% ee in cross-benzoin condensation of aromatic aldehydes.
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Intramolecular Stetter Reactions : 85% yield in cyclopentanol synthesis from α,β-unsaturated aldehydes.
Catalytic Performance :
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno... tetrafluoroborate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation : Formation of the indeno-triazolo-oxazinium core via [3+2] cycloaddition or oxidative coupling.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to enforce the 5aR,10bS configuration.
- Counterion Exchange : Metathesis with sodium tetrafluoroborate to replace initial anions (e.g., chloride).
- Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC (≥99% enantiomeric excess) .
Q. How should researchers assess purity and identify impurities in this compound?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC/UV-Vis : Baseline separation with C18 columns (acetonitrile/water + 0.1% TFA) to detect organic impurities (e.g., unreacted precursors).
- TLC : Cross-validate using silica gel plates (Rf comparison against standards).
- Elemental Analysis : Verify stoichiometry (C, H, N) within ±0.3% of theoretical values.
- ICP-MS : Quantify trace metals (e.g., <0.01% via metals basis grading) .
Advanced Research Questions
Q. How does the tetrafluoroborate anion influence the compound’s solubility and reactivity in ion-pair chromatography?
- Methodological Answer : The BF₄⁻ anion enhances solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the cationic heterocycle via weak ion-pairing. This property is exploited in:
- Reverse-Phase HPLC : Improved peak symmetry and retention time reproducibility.
- Mechanistic Studies : Monitor anion exchange kinetics using conductivity detectors or NMR (19F/11B).
- Contradiction Note : Discrepancies in solubility between batches may arise from residual chloride; address via rigorous anion metathesis .
Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) to predict 1H/13C NMR shifts.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO-d6) to align computed vs. observed δ-values.
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (e.g., NOE correlations in 2D NMR).
- Validation : Cross-check with DEPT-135 and HSQC to assign ambiguous signals .
Q. How can researchers optimize regioselectivity during functionalization of the indeno-triazolo-oxazinium core?
- Methodological Answer :
- Directing Groups : Install transient protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution.
- Metal Catalysis : Use Pd(0)-mediated C–H activation for aryl coupling at the 2-position.
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps.
- Case Study : Similar derivatives achieved 89% regioselectivity using Cu(I)-catalyzed Ullmann coupling .
Q. What experimental and theoretical approaches elucidate the impact of stereochemistry (5aR,10bS) on biological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution.
- Docking Studies : Compare binding affinities of enantiomers with target proteins (e.g., kinases) via AutoDock Vina.
- Pharmacological Assays : Test enantiopure samples in cell-based models (IC50 differentials >10-fold indicate stereospecificity).
- Contradiction Note : Biological activity may not correlate with computational predictions due to membrane permeability differences .
Data Contradiction & Stability
Q. How should researchers address inconsistencies in purity measurements between HPLC and TLC?
- Methodological Answer :
- Root Cause Analysis : TLC may fail to detect non-UV-active impurities (e.g., inorganic salts).
- Mitigation : Combine HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD).
- Standardization : Use certified reference materials (CRMs) for calibration .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation : Perform stress testing (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the methoxyphenyl group).
- Storage Recommendations : Argon-purged vials at –20°C (desiccated) to prevent anion exchange or oxidation.
- Monitoring : Periodic LC-MS to track decomposition products (e.g., demethylated analogs) .
Methodological Design
Q. How to design a mechanistic study for the compound’s role in photoredox catalysis?
- Methodological Answer :
- Transient Absorption Spectroscopy : Monitor excited-state lifetimes (ns-µs range) to identify charge-transfer intermediates.
- Isotopic Labeling : Use 18O or deuterated solvents to trace oxygen or proton sources in photocatalytic cycles.
- Quantum Yield Calculation : Compare product yields under controlled light intensity (Einstein/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
